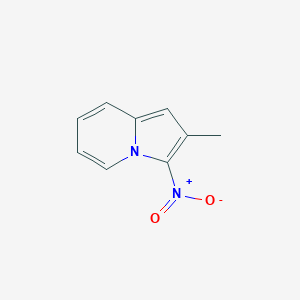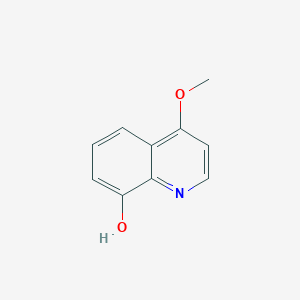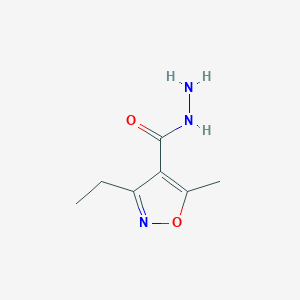
1,2-Dihydroacenaphthylen-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroacenaphthylen-5-ol is a chemical compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-5-ol can be synthesized through several methods. One common method involves the oxidation of 1,2-dihydroacenaphthylene using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in the presence of acetic acid. The reaction is typically carried out at room temperature for an extended period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2-Dihydroacenaphthylen-5-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂), hydrogen peroxide (H₂O₂), and acetic acid.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acenaphthene derivatives.
科学研究应用
1,2-Dihydroacenaphthylen-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dihydroacenaphthylen-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds and participate in redox reactions, which can influence its activity.
相似化合物的比较
Similar Compounds
Acenaphthene: A parent compound with a similar structure but without the hydroxyl group.
1,2-Dihydroacenaphthylene: A similar compound lacking the hydroxyl group.
Acenaphthylene: Another related compound with a different arrangement of double bonds.
Uniqueness
1,2-Dihydroacenaphthylen-5-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its parent compound, acenaphthene. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential biological activity.
属性
CAS 编号 |
6373-33-7 |
|---|---|
分子式 |
C12H10O |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2 |
InChI 键 |
LXFFOCVQYSQIQO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)



![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)


![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)

